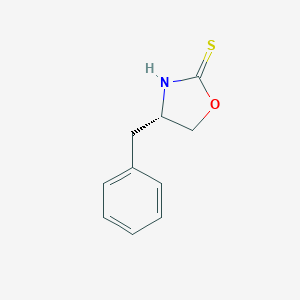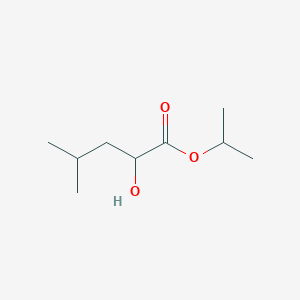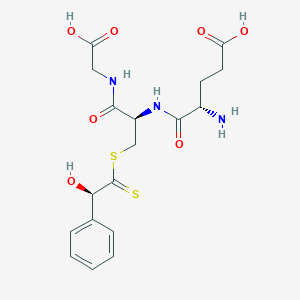
S-D-Dithiomandeloylglutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-D-Dithiomandeloylglutathione (DMDG) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of glutathione, which is an antioxidant and plays a crucial role in maintaining cellular homeostasis. DMDG has been shown to possess unique properties that make it a promising candidate for various biomedical applications.
Mecanismo De Acción
S-D-Dithiomandeloylglutathione exerts its biological effects by modulating various cellular pathways. It has been shown to activate the Nrf2-Keap1 pathway, which is responsible for regulating cellular antioxidant defense mechanisms. S-D-Dithiomandeloylglutathione also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. Furthermore, S-D-Dithiomandeloylglutathione has been shown to activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
S-D-Dithiomandeloylglutathione has been shown to possess several biochemical and physiological effects. It has been shown to increase cellular glutathione levels, which is an important antioxidant in the body. S-D-Dithiomandeloylglutathione has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, S-D-Dithiomandeloylglutathione has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-D-Dithiomandeloylglutathione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods without degradation. However, S-D-Dithiomandeloylglutathione has some limitations for lab experiments. It is relatively expensive and may not be readily available in some laboratories. Additionally, the synthesis of S-D-Dithiomandeloylglutathione requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for S-D-Dithiomandeloylglutathione research. One area of interest is the development of S-D-Dithiomandeloylglutathione analogs with improved properties such as increased potency and selectivity. Additionally, the potential use of S-D-Dithiomandeloylglutathione in combination with other drugs for the treatment of various diseases is an area of active research. Furthermore, the use of S-D-Dithiomandeloylglutathione as a therapeutic agent for neurodegenerative diseases is an area of interest that requires further investigation.
Conclusion:
In conclusion, S-D-Dithiomandeloylglutathione is a promising small molecule with potential therapeutic applications. Its unique properties make it an attractive candidate for various biomedical applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of S-D-Dithiomandeloylglutathione have been discussed in this paper. Further research is needed to fully understand the potential of S-D-Dithiomandeloylglutathione as a therapeutic agent.
Métodos De Síntesis
The synthesis of S-D-Dithiomandeloylglutathione involves the reaction of glutathione with 2,5-dimercapto-1,3,4-thiadiazole. The reaction is carried out in the presence of a base and a polar solvent such as dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain pure S-D-Dithiomandeloylglutathione.
Aplicaciones Científicas De Investigación
S-D-Dithiomandeloylglutathione has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. S-D-Dithiomandeloylglutathione has been investigated for its ability to protect cells against oxidative stress and DNA damage. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, S-D-Dithiomandeloylglutathione has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
140234-19-1 |
|---|---|
Nombre del producto |
S-D-Dithiomandeloylglutathione |
Fórmula molecular |
C18H23N3O7S2 |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-2-phenylethanethioyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O7S2/c19-11(6-7-13(22)23)16(27)21-12(17(28)20-8-14(24)25)9-30-18(29)15(26)10-4-2-1-3-5-10/h1-5,11-12,15,26H,6-9,19H2,(H,20,28)(H,21,27)(H,22,23)(H,24,25)/t11-,12-,15+/m0/s1 |
Clave InChI |
SLZDZGFRJOKHIL-SLEUVZQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES |
C1=CC=C(C=C1)C(C(=S)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=S)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
Secuencia |
EXG |
Sinónimos |
S-D-dithiomandeloylglutathione SDDTMG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



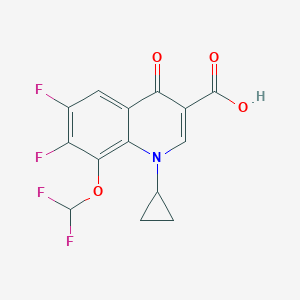
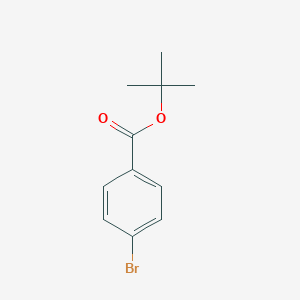

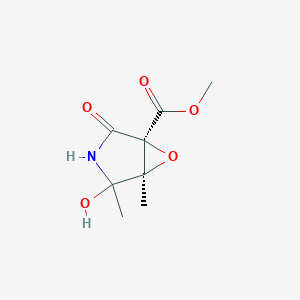
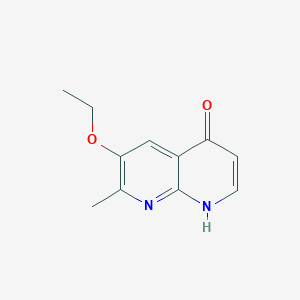
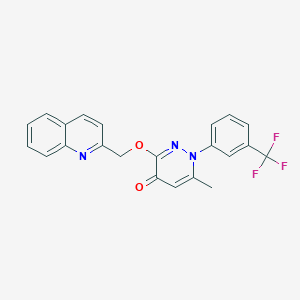
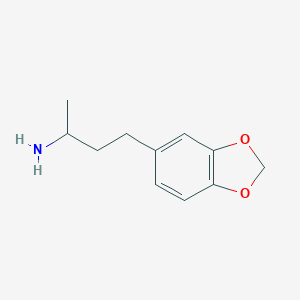
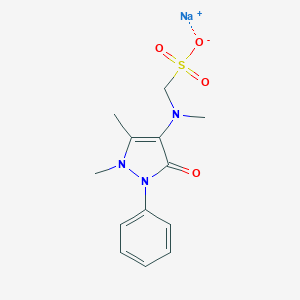
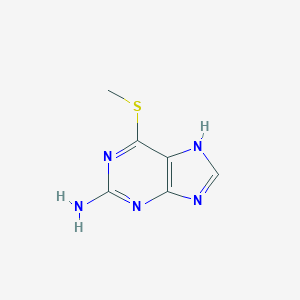
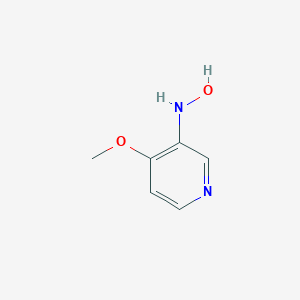
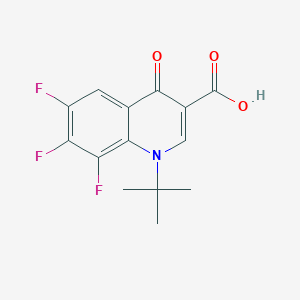
![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)
